5-Methyl-2,4'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

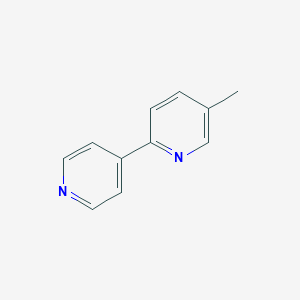

5-Methyl-2,4’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halides and halogen-substituted pyridines under palladium catalysis . This method is favored for its high yield and mild reaction conditions. Other methods include Suzuki and Stille couplings, which also involve palladium-catalyzed reactions .

Industrial Production Methods

Industrial production of 5-Methyl-2,4’-bipyridine often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,4’-bipyridine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration are typical substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated bipyridine compounds .

Scientific Research Applications

5-Methyl-2,4’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and product distributions . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.

4,4’-Bipyridine: Used in the synthesis of viologens and other electroactive materials.

3,3’-Bipyridine: Less common but studied for its unique structural properties.

Uniqueness

5-Methyl-2,4’-bipyridine is unique due to the presence of a methyl group at the 5-position, which can influence its electronic properties and reactivity. This makes it a valuable compound for designing new materials and catalysts with specific properties .

Biological Activity

5-Methyl-2,4'-bipyridine is a derivative of bipyridine that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound (C_7H_8N_2) features two pyridine rings connected by a carbon-carbon bond, with a methyl group at the 5-position of one ring. This structural arrangement contributes to its unique chemical properties and biological activities.

The biological activity of this compound is attributed to several mechanisms:

- Metal Coordination : The compound can act as a ligand for transition metals, forming stable complexes that can participate in catalytic processes. This property is significant in developing metal-based drugs and catalysts .

- Inhibition of Enzymatic Activity : Some studies suggest that bipyridine derivatives can inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This inhibition may lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit antimicrobial activity . For instance:

- Study Findings : Various derivatives have shown effectiveness against bacteria and fungi. A study highlighted that certain substituted bipyridines had significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound have also been explored:

- Mechanistic Insights : It has been observed that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. Research demonstrated that derivatives could inhibit tumor growth in vitro and in vivo models .

- Case Studies : In one study, a derivative was tested on human cancer cell lines, showing a dose-dependent decrease in cell viability and induction of apoptotic markers .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase activity |

Case Studies

-

Antimicrobial Study :

- A series of experiments assessed the antimicrobial efficacy of various bipyridine derivatives, including this compound. Results indicated significant inhibition zones against pathogenic bacteria, suggesting potential for development into antimicrobial agents.

-

Cancer Cell Line Testing :

- In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced proliferation rates and increased markers of apoptosis. The study concluded that further exploration into its mechanism could yield valuable insights for cancer therapy.

Properties

IUPAC Name |

5-methyl-2-pyridin-4-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASNMIQNBDZZOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461175 |

Source

|

| Record name | 5-Methyl-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-21-6 |

Source

|

| Record name | 5-Methyl-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.